

Technical Guide: Deuterated 4-Anilino-4-oxobutanoic Acid for Research Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Anilino-4-oxobutanoic Acid-d5

Cat. No.: B563091

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated 4-Anilino-4-oxobutanoic Acid (also known as 4-oxo-4-((phenyl-d5)amino)butanoic acid or N-Phenyl-d5-succinamic Acid) is a stable isotope-labeled derivative of 4-Anilino-4-oxobutanoic acid. This deuterated analog serves as a critical internal standard for the accurate quantification of its non-deuterated counterpart in complex biological matrices. The parent compound, 4-Anilino-4-oxobutanoic acid, is a major, pharmacologically inactive metabolite of the histone deacetylase (HDAC) inhibitor Vorinostat (suberoylanilide hydroxamic acid, SAHA) [1][2]. Given Vorinostat's therapeutic importance in oncology, particularly for the treatment of cutaneous T-cell lymphoma (CTCL), precise measurement of its metabolic fate is crucial for pharmacokinetic and drug metabolism studies[2]. This guide provides an in-depth overview of the technical specifications, relevant biological pathways, and experimental protocols for the application of deuterated 4-Anilino-4-oxobutanoic acid.

Physicochemical Properties and Supplier Information

Deuterated 4-Anilino-4-oxobutanoic acid is commercially available from several specialized chemical suppliers. The key physicochemical properties are summarized in the table below.

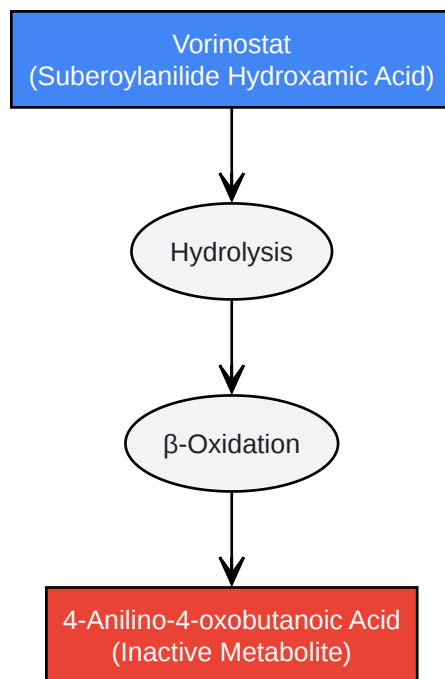
Property	Value
Chemical Name	4-oxo-4-((phenyl-d5)amino)butanoic acid
Synonyms	4-Anilino-4-oxobutanoic Acid-d5, N-Phenyl-d5-succinamic Acid
CAS Number	840529-98-8
Molecular Formula	C ₁₀ H ₆ D ₅ NO ₃
Molecular Weight	198.23 g/mol
Appearance	White to off-white solid
Solubility	Soluble in Methanol
Chemical Purity	≥95% [3]
Isotopic Enrichment	≥98% [3]

Note: Purity and isotopic enrichment values may vary by supplier and batch. It is recommended to obtain a lot-specific Certificate of Analysis from the supplier.

Biological Context: The Vorinostat Metabolic Pathway

Understanding the metabolic context of 4-Anilino-4-oxobutanoic acid is essential for its application in research. Vorinostat undergoes extensive metabolism in humans. The primary metabolic pathways are glucuronidation and hydrolysis, followed by β -oxidation[\[2\]](#). The hydrolysis of the hydroxamic acid group of Vorinostat, followed by β -oxidation, leads to the formation of 4-Anilino-4-oxobutanoic acid[\[2\]](#). This metabolite is pharmacologically inactive[\[2\]](#).

Metabolic Pathway of Vorinostat



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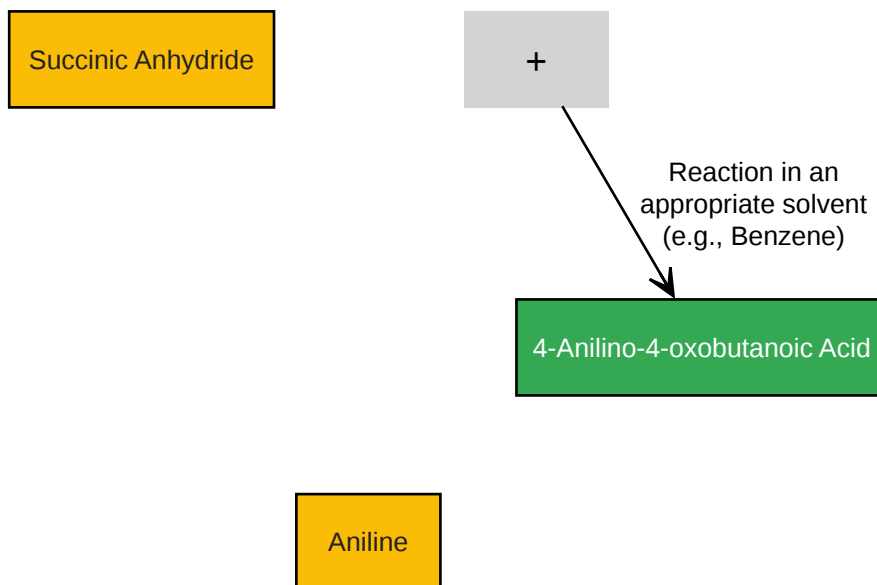
Caption: Metabolic conversion of Vorinostat to 4-Anilino-4-oxobutanoic acid.

Synthesis of 4-Anilino-4-oxobutanoic Acid

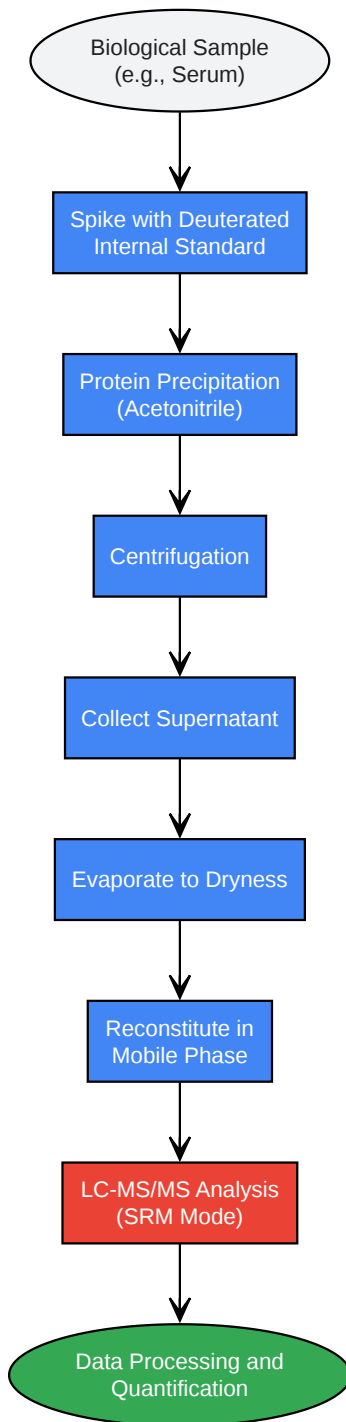
While a specific, detailed synthesis protocol for the deuterated analog is not readily available in peer-reviewed literature, the synthesis of the unlabeled compound, succinanilic acid (4-Anilino-4-oxobutanoic acid), is well-established. A common method involves the reaction of succinic anhydride with aniline[4].

General Synthetic Scheme:

General Synthesis of 4-Anilino-4-oxobutanoic Acid



LC-MS/MS Quantification Workflow

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References

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